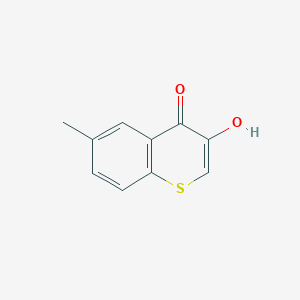
3-Hydroxy-6-methyl-4H-1-benzothiopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-6-methyl-4H-1-benzothiopyran-4-one is a heterocyclic compound with a benzothiopyran structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methyl-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with sulfur and a methylating agent in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Hydroxy-6-methyl-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-6-methyl-4H-1-benzothiopyran-4-one.
Reduction: Formation of 3-hydroxy-6-methyl-4H-1-benzothiopyran-4-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-Hydroxy-6-methyl-4H-1-benzothiopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Hydroxy-6-methyl-4H-1-benzothiopyran-4-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the benzothiopyran structure can interact with biological macromolecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.
類似化合物との比較
Similar Compounds
Kojic Acid: A 3-hydroxy-4-pyranone derivative known for its skin-whitening properties.
Maltol: A 3-hydroxy-2-methyl-4H-pyran-4-one with antioxidant properties.
Flavonols: A class of compounds with a similar benzopyran structure and various biological activities.
Uniqueness
3-Hydroxy-6-methyl-4H-1-benzothiopyran-4-one is unique due to its benzothiopyran structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
369373-30-8 |
|---|---|
分子式 |
C10H8O2S |
分子量 |
192.24 g/mol |
IUPAC名 |
3-hydroxy-6-methylthiochromen-4-one |
InChI |
InChI=1S/C10H8O2S/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5,11H,1H3 |
InChIキー |
XTOVPGWMEDIQIW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SC=C(C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
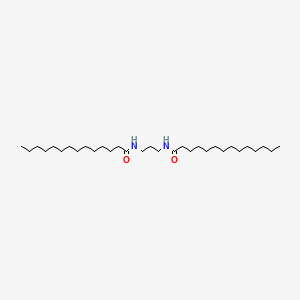
silane](/img/structure/B14246024.png)
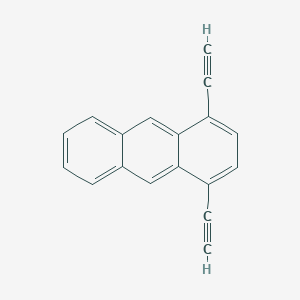
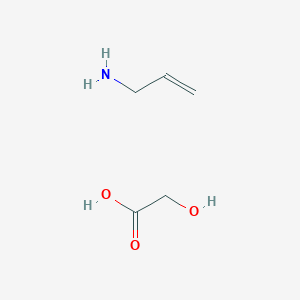
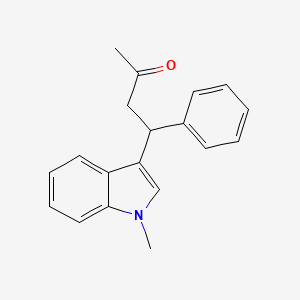

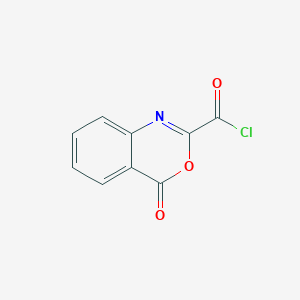
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
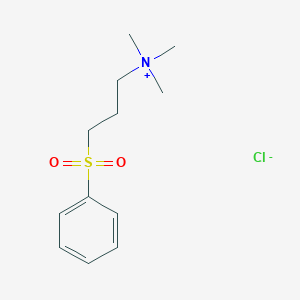
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)
![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)

